molecular formula C7H15BO2 B1310185 trans-Heptenylboronic acid CAS No. 57404-76-9

trans-Heptenylboronic acid

Cat. No.: B1310185
CAS No.: 57404-76-9
M. Wt: 142.01 g/mol
InChI Key: LDTJUGVTOZBIBN-VOTSOKGWSA-N
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Description

trans-Heptenylboronic acid: , also known as (E)-Hept-1-enylboronic acid, is an organoboron compound with the molecular formula C7H15BO2. This compound is characterized by the presence of a boronic acid group attached to a heptene chain. It is a valuable reagent in organic synthesis, particularly in the formation of carbon-carbon bonds through reactions such as the Suzuki-Miyaura coupling.

Biochemical Analysis

Biochemical Properties

trans-Heptenylboronic acid plays a significant role in biochemical reactions due to its ability to form reversible covalent bonds with diols and other nucleophiles. This property is particularly useful in the inhibition of serine proteases and other enzymes that contain active site serine residues. The compound interacts with enzymes such as chymotrypsin and trypsin, forming a stable complex that inhibits their activity. Additionally, this compound can interact with proteins and other biomolecules through its boronic acid group, facilitating various biochemical processes .

Cellular Effects

The effects of this compound on cellular processes are profound. It influences cell signaling pathways by modulating the activity of key enzymes and proteins. For instance, this compound can inhibit the activity of proteases involved in cell signaling, thereby affecting gene expression and cellular metabolism. Studies have shown that this compound can alter the expression of genes related to cell growth and apoptosis, leading to changes in cell function and behavior .

Molecular Mechanism

At the molecular level, this compound exerts its effects through the formation of covalent bonds with active site residues of enzymes. This interaction leads to the inhibition or activation of the target enzyme, depending on the nature of the interaction. For example, this compound can inhibit serine proteases by forming a covalent bond with the serine residue in the active site, thereby preventing substrate binding and catalysis. Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its efficacy. Long-term studies have shown that this compound can have lasting effects on cellular function, particularly in in vitro studies where it is used to inhibit enzyme activity over extended periods .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound can effectively inhibit target enzymes without causing significant toxicity. At higher doses, this compound can exhibit toxic effects, including hepatotoxicity and nephrotoxicity. These adverse effects are dose-dependent and highlight the importance of careful dosage optimization in experimental settings .

Metabolic Pathways

This compound is involved in various metabolic pathways, particularly those related to the metabolism of boronic acids. The compound can be metabolized by enzymes such as cytochrome P450, leading to the formation of hydroxylated metabolites. These metabolites can further participate in biochemical reactions, affecting metabolic flux and metabolite levels in cells .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. The compound can be taken up by cells via passive diffusion or active transport mechanisms, depending on its concentration and the presence of specific transporters. Once inside the cell, this compound can accumulate in specific compartments, influencing its localization and activity .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. The compound can be directed to specific cellular compartments through targeting signals and post-translational modifications. For example, this compound can be localized to the cytoplasm, nucleus, or other organelles, where it can interact with target enzymes and proteins to exert its biochemical effects .

Preparation Methods

Synthetic Routes and Reaction Conditions: trans-Heptenylboronic acid can be synthesized through several methods. One common approach involves the hydroboration of hept-1-yne with a borane reagent, followed by oxidation to yield the boronic acid. The reaction typically proceeds under mild conditions and can be catalyzed by transition metals such as palladium.

Industrial Production Methods: In an industrial setting, this compound is produced using large-scale hydroboration processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques, such as crystallization and distillation, are common in industrial production.

Chemical Reactions Analysis

Types of Reactions: trans-Heptenylboronic acid undergoes various chemical reactions, including:

    Oxidation: The boronic acid group can be oxidized to form the corresponding alcohol or ketone.

    Reduction: Reduction of the boronic acid group can yield the corresponding alkane.

    Substitution: The boronic acid group can participate in substitution reactions, such as the Suzuki-Miyaura coupling, to form carbon-carbon bonds.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or sodium perborate in the presence of a base.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Palladium catalysts and bases such as potassium carbonate or sodium hydroxide.

Major Products Formed:

    Oxidation: Heptanol or heptanone.

    Reduction: Heptane.

    Substitution: Various substituted alkenes and alkanes, depending on the coupling partner.

Scientific Research Applications

trans-Heptenylboronic acid has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling reactions.

    Biology: Employed in the synthesis of biologically active molecules and pharmaceuticals.

    Medicine: Utilized in the development of boron-containing drugs and as a precursor for boron neutron capture therapy agents.

    Industry: Applied in the production of advanced materials, such as polymers and electronic components.

Mechanism of Action

The mechanism of action of trans-Heptenylboronic acid involves its ability to form stable complexes with various transition metals, facilitating catalytic reactions. The boronic acid group can coordinate with metal centers, enhancing the reactivity of the compound in cross-coupling reactions. The molecular targets and pathways involved include the activation of carbon-boron bonds and the formation of carbon-carbon bonds through palladium-catalyzed processes.

Comparison with Similar Compounds

  • trans-1-Propenylboronic acid
  • trans-2-Phenylvinylboronic acid
  • Vinylboronic acid

Comparison: trans-Heptenylboronic acid is unique due to its longer heptene chain, which provides distinct steric and electronic properties compared to shorter-chain boronic acids. This uniqueness allows for selective reactions and the formation of specific products that may not be achievable with other boronic acids. Additionally, the heptene chain can impart different solubility and reactivity characteristics, making this compound a versatile reagent in various synthetic applications.

Properties

IUPAC Name

[(E)-hept-1-enyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15BO2/c1-2-3-4-5-6-7-8(9)10/h6-7,9-10H,2-5H2,1H3/b7-6+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDTJUGVTOZBIBN-VOTSOKGWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C=CCCCCC)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

B(/C=C/CCCCC)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15BO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

142.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

57404-76-9
Record name (1E)-(Hept-1-en-1-yl)boronic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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